Cas no 1805118-93-7 (Methyl 4-(difluoromethyl)-2-fluoropyridine-3-acetate)

Methyl 4-(difluoromethyl)-2-fluoropyridine-3-acetate structure
1805118-93-7 structure
商品名:Methyl 4-(difluoromethyl)-2-fluoropyridine-3-acetate
CAS番号:1805118-93-7
MF:C9H8F3NO2
メガワット:219.160532951355
CID:4921690

Methyl 4-(difluoromethyl)-2-fluoropyridine-3-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 4-(difluoromethyl)-2-fluoropyridine-3-acetate
    • インチ: 1S/C9H8F3NO2/c1-15-7(14)4-6-5(8(10)11)2-3-13-9(6)12/h2-3,8H,4H2,1H3
    • InChIKey: UCNMIZNGPGZFCL-UHFFFAOYSA-N
    • ほほえんだ: FC1C(CC(=O)OC)=C(C(F)F)C=CN=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 225
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 39.2

Methyl 4-(difluoromethyl)-2-fluoropyridine-3-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A023030621-1g
Methyl 4-(difluoromethyl)-2-fluoropyridine-3-acetate
1805118-93-7 97%
1g
$1,713.60 2022-04-01
Alichem
A023030621-250mg
Methyl 4-(difluoromethyl)-2-fluoropyridine-3-acetate
1805118-93-7 97%
250mg
$707.20 2022-04-01
Alichem
A023030621-500mg
Methyl 4-(difluoromethyl)-2-fluoropyridine-3-acetate
1805118-93-7 97%
500mg
$940.80 2022-04-01

Methyl 4-(difluoromethyl)-2-fluoropyridine-3-acetate 関連文献

Methyl 4-(difluoromethyl)-2-fluoropyridine-3-acetateに関する追加情報

Recent Advances in the Synthesis and Applications of Methyl 4-(difluoromethyl)-2-fluoropyridine-3-acetate (CAS: 1805118-93-7)

Methyl 4-(difluoromethyl)-2-fluoropyridine-3-acetate (CAS: 1805118-93-7) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its difluoromethyl and fluorine substituents, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies. Recent studies have explored its role in modulating enzymatic activity and its utility in drug discovery pipelines.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as a key building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers demonstrated that the difluoromethyl group enhances the metabolic stability of the resulting inhibitors, thereby improving their pharmacokinetic profiles. The study also noted that the fluorine atoms contribute to the compound's ability to form hydrogen bonds with target proteins, increasing binding affinity and selectivity.

In addition to its applications in kinase inhibition, Methyl 4-(difluoromethyl)-2-fluoropyridine-3-acetate has been investigated for its potential in agrochemical development. A recent patent (WO2023056789) disclosed its use as a precursor for herbicides with improved environmental safety profiles. The patent emphasized the compound's low toxicity and high efficacy in targeting weed-specific enzymes, making it a promising candidate for sustainable agriculture.

Further research has explored the synthetic pathways for this compound, with a focus on optimizing yield and purity. A 2024 article in Organic Process Research & Development detailed a scalable, cost-effective method for its production using continuous flow chemistry. The authors reported a 90% yield and >99% purity, underscoring the feasibility of large-scale manufacturing for industrial applications.

Despite these advancements, challenges remain in the broader adoption of Methyl 4-(difluoromethyl)-2-fluoropyridine-3-acetate. For instance, its stability under varying pH conditions requires further investigation, as highlighted in a recent review in Chemical Reviews. Nevertheless, the compound's versatility and promising preliminary results position it as a valuable asset in both pharmaceutical and agrochemical research.

In conclusion, Methyl 4-(difluoromethyl)-2-fluoropyridine-3-acetate (CAS: 1805118-93-7) represents a critical intermediate in modern drug and agrochemical discovery. Its unique structural features and demonstrated efficacy in multiple applications underscore its potential to drive innovation in these fields. Future research should focus on addressing stability concerns and expanding its utility to other therapeutic areas.

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